molecular formula C20H20ClN3OS B10888410 [2-(5-Chloro-2-thienyl)-4-quinolyl](4-ethylpiperazino)methanone

[2-(5-Chloro-2-thienyl)-4-quinolyl](4-ethylpiperazino)methanone

Cat. No.: B10888410
M. Wt: 385.9 g/mol
InChI Key: PQTBQNRRSGTZNJ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-thienyl)-4-quinolylmethanone is a complex organic compound that features a quinoline core substituted with a thienyl group and an ethylpiperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-thienyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the thienyl group through a cross-coupling reaction. The final step involves the attachment of the ethylpiperazino group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments to accommodate larger volumes and continuous production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-thienyl)-4-quinolylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Chloro-2-thienyl)-4-quinolylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins, nucleic acids, or other biomolecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2-(5-Chloro-2-thienyl)-4-quinolylmethanone is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

Industry

In industry, this compound may be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers, coatings, or other materials, making it valuable in material science research.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-thienyl)-4-quinolylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved depend on the specific biological context, but may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-thienyl)-4-quinolylmethanone
  • 2-(5-Chloro-2-thienyl)-4-quinolylmethanone
  • 2-(5-Chloro-2-thienyl)-4-quinolinylmethanone

Uniqueness

2-(5-Chloro-2-thienyl)-4-quinolylmethanone is unique due to its specific substitution pattern and the presence of the ethylpiperazino group This distinguishes it from similar compounds, which may have different substituents or lack the ethylpiperazino moiety

Properties

Molecular Formula

C20H20ClN3OS

Molecular Weight

385.9 g/mol

IUPAC Name

[2-(5-chlorothiophen-2-yl)quinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H20ClN3OS/c1-2-23-9-11-24(12-10-23)20(25)15-13-17(18-7-8-19(21)26-18)22-16-6-4-3-5-14(15)16/h3-8,13H,2,9-12H2,1H3

InChI Key

PQTBQNRRSGTZNJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl

solubility

53.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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